1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Description
1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethylphenyl group and a trifluoromethylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Properties
IUPAC Name |
1-[(4-ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N2/c1-2-16-6-8-17(9-7-16)15-24-10-12-25(13-11-24)19-5-3-4-18(14-19)20(21,22)23/h3-9,14H,2,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVIQZQURYFUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves the reaction of piperazine with 4-ethylbenzyl chloride and 3-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-[(4-Chlorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
- 1-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
Uniqueness
1-[(4-Ethylphenyl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of both an ethyl group and a trifluoromethyl group, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its potency and selectivity in certain applications compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
